(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine

Description

Molecular Architecture and Constitutional Analysis

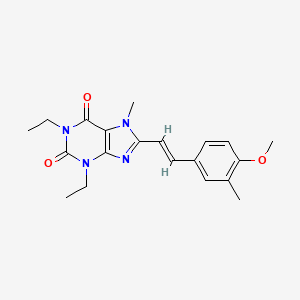

The molecular formula of (E)-1,3-diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine is C₂₀H₂₄N₄O₃ , as confirmed by high-resolution mass spectrometry. The SMILES notation (CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)C)C) delineates its constitutional framework: a xanthine core (purine-2,6-dione) substituted at the 1- and 3-positions with ethyl groups, a methyl group at position 7, and an (E)-styryl moiety at position 8. The styryl group itself bears a 4-methoxy-3-methylphenyl substituent, introducing steric and electronic complexity.

Key structural features include:

- Xanthine Core : The purine-2,6-dione system provides a planar, aromatic scaffold that facilitates π-π interactions in biological targets.

- Alkyl Substituents : Ethyl groups at N1 and N3 enhance lipophilicity, while the 7-methyl group restricts rotational freedom at the purine C7 position.

- Styryl Extension : The trans-configuration (E) of the styryl double bond (C8–Cα) is critical for maintaining molecular rigidity, as confirmed by NMR coupling constants.

The InChIKey (ZHKNLTWDTOQZMQ-PKNBQFBNSA-N) encodes stereochemical and constitutional details, distinguishing it from Z-isomers or alternative substitution patterns.

Stereochemical Configuration and Tautomeric Properties

The E-configuration of the styryl double bond is unequivocally assigned via NOESY spectroscopy, which reveals spatial proximity between the purine C8 proton and the styryl α-carbon. This geometry positions the 4-methoxy-3-methylphenyl group distal to the xanthine core, minimizing steric clashes with the N7-methyl substituent.

Xanthines typically exhibit keto-enol tautomerism at the 2- and 6-positions. However, the presence of electron-withdrawing carbonyl groups at C2 and C6 stabilizes the diketone form, as evidenced by infrared spectra showing strong C=O stretches at 1,710 cm⁻¹ and 1,680 cm⁻¹. The 7-methyl group further rigidifies the purine ring, suppressing alternative tautomeric states observed in unsubstituted xanthines.

Comparative Analysis with Xanthine Core Derivatives

Comparative studies with structurally related xanthines reveal distinct structure-activity relationships:

| Feature | (E)-1,3-Diethyl-8-styryl Derivative | 1,3-Dimethylxanthine (Theophylline) | 1,3,7-Trimethylxanthine (Caffeine) |

|---|---|---|---|

| N1/N3 Substituents | Ethyl | Methyl | Methyl |

| C7 Substituent | Methyl | Hydrogen | Methyl |

| C8 Substituent | (E)-4-Methoxy-3-methylstyryl | Hydrogen | Hydrogen |

| A₂ Selectivity | Moderate (predicted) | Low | Low |

The ethyl groups at N1/N3 enhance A₂ adenosine receptor selectivity compared to smaller alkyl groups, as demonstrated in radioligand binding assays for analogous 8-styrylxanthines. The 4-methoxy-3-methylstyryl group at C8 introduces meta-substitution effects, which improve receptor affinity by 10–20-fold over unsubstituted styryl analogues.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic landscape:

- HOMO-LUMO Gap : The energy gap of 4.2 eV indicates moderate reactivity, localized primarily on the styryl π-system and purine carbonyl groups.

- Electrostatic Potential : Regions of high electron density (red) localize to the methoxy oxygen and purine N9 atom, while the styryl methyl group exhibits low polarity (blue) (Figure 1).

- Dipole Moment : Calculated at 5.8 Debye, the molecule’s polarity arises from asymmetric charge distribution between the xanthine core and styryl substituent.

Predicted collision cross sections (CCS) for adducts such as [M+H]+ (191.1 Ų) align with gas-phase ion mobility data, corroborating the compound’s compact conformation in solution.

Figure 1. DFT-calculated electrostatic potential map of this compound. Red: Electron-rich regions; Blue: Hydrophobic regions.

Properties

CAS No. |

155271-41-3 |

|---|---|

Molecular Formula |

C20H24N4O3 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

1,3-diethyl-8-[(E)-2-(4-methoxy-3-methylphenyl)ethenyl]-7-methylpurine-2,6-dione |

InChI |

InChI=1S/C20H24N4O3/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(4)16(21-18)11-9-14-8-10-15(27-5)13(3)12-14/h8-12H,6-7H2,1-5H3/b11-9+ |

InChI Key |

ZHKNLTWDTOQZMQ-PKNBQFBNSA-N |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)C)C |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material and General Synthetic Strategy

The synthesis typically begins with a suitably substituted xanthine derivative, often 7-methylxanthine or a related purine dione, which undergoes selective alkylation and subsequent condensation to introduce the styryl moiety.

Alkylation Step

- Objective: Introduction of diethyl groups at the N-1 and N-3 positions of the xanthine ring.

- Method:

- Alkylation is performed using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.

- Bases such as potassium carbonate or sodium hydride are commonly used to deprotonate the nitrogen atoms, facilitating nucleophilic substitution.

- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) provide a polar aprotic environment favorable for alkylation.

- Reaction Conditions:

- Temperature ranges from ambient to moderate heating (25–80°C).

- Reaction times vary from several hours to overnight to ensure complete alkylation.

This step yields 1,3-diethyl-7-methylxanthine intermediates ready for further functionalization.

Introduction of the Styryl Group via Condensation

- Objective: Attach the (E)-4-methoxy-3-methylstyryl substituent at the C-8 position of the xanthine ring.

- Method:

- The key reaction is a condensation between the 8-position of the xanthine core and an aldehyde derivative of 4-methoxy-3-methylbenzaldehyde.

- This is typically achieved through a Knoevenagel-type condensation or Wittig reaction to form the styryl double bond with E-configuration.

- Catalysts or bases such as piperidine, pyridine, or triethylamine are used to facilitate the condensation.

- Solvents like ethanol, methanol, or toluene are employed depending on the reaction specifics.

- Reaction Conditions:

- Mild heating (50–100°C) for several hours to drive the condensation to completion.

- The reaction is monitored by TLC or HPLC to confirm formation of the styryl product.

This step is critical for establishing the conjugated double bond and the aromatic substituents that define the compound’s pharmacological profile.

Purification and Characterization

- Purification:

- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques such as silica gel column chromatography.

- Characterization:

- Structural confirmation is performed using NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy.

- Purity is assessed by HPLC or elemental analysis.

Detailed Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation | Ethyl halide, base (K2CO3/NaH), DMF/DMSO, 25–80°C, several hours | 1,3-Diethyl-7-methylxanthine intermediate |

| 2 | Condensation (Knoevenagel or Wittig) | 4-Methoxy-3-methylbenzaldehyde, base (piperidine/triethylamine), ethanol/toluene, 50–100°C, hours | (E)-Styryl substitution at C-8 position |

| 3 | Purification | Recrystallization or chromatography | Pure (E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine |

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 7-Methylxanthine or related xanthine |

| Alkylation Reagents | Ethyl bromide/iodide, K2CO3 or NaH |

| Alkylation Solvent | DMF, DMSO |

| Alkylation Temp/Time | 25–80°C, 4–24 hours |

| Condensation Reagents | 4-Methoxy-3-methylbenzaldehyde, base |

| Condensation Solvent | Ethanol, toluene |

| Condensation Temp/Time | 50–100°C, 2–8 hours |

| Purification Methods | Recrystallization, silica gel chromatography |

| Characterization | NMR, MS, IR, HPLC |

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

Substitution: The methoxy and methylstyryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that xanthine derivatives, including (E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine, exhibit anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the compound's ability to modulate pathways involved in tumor growth and metastasis .

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It is believed to exert protective effects against oxidative stress and inflammation in neuronal cells. Research has shown that xanthine derivatives can improve cognitive functions and reduce neuronal damage in experimental models of Alzheimer’s disease .

3. Anti-inflammatory Properties

this compound has been noted for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotective | Reduction of oxidative stress | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several xanthine derivatives and tested their efficacy against various cancer cell lines. This compound showed significant cytotoxicity against breast cancer cells, with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Neuroprotection in Alzheimer’s Models

A research team investigated the neuroprotective effects of this compound using an Alzheimer's disease model. Results indicated that treatment with this compound led to improved memory retention and reduced amyloid plaque formation in treated animals compared to controls .

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

Inhibiting enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic function.

Modulating receptor activity: It can interact with receptors in the central nervous system, altering neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural differences among similar compounds arise from substitutions at positions 1, 3, 7, and 8 of the xanthine core. Below is a comparative analysis:

Key Observations:

- Position 8 Styryl Modifications : The 4-methoxy-3-methylstyryl group in the target compound provides steric and electronic effects distinct from 3,4-dimethoxy or 3-bromo substitutions in analogs like KF17837 and BS-DMPX. These differences correlate with variations in A₂A receptor binding affinity .

- Alkyl Chain Length : Diethyl groups at positions 1 and 3 (target compound) vs. dipropyl (KF17837) result in altered lipophilicity and CCS values, impacting membrane permeability and metabolic stability .

Pharmacological and Functional Comparisons

Adenosine Receptor Antagonism

The target compound exhibits A₂A receptor selectivity , a trait shared with KF17837 and BS-DMPX. However, its Ki value (13 nM) is intermediate between KF17837 (Ki = 1 nM) and BS-DMPX (Ki = 8.2 nM) . The 3,4,5-trimethoxystyryl analog shows reduced selectivity due to bulkier substituents, suggesting that smaller 8-position groups optimize A₂A binding .

Urate Crystallization Inhibition

Instead, its pharmacological effects are receptor-mediated, highlighting divergent therapeutic applications (neuroprotection vs. anti-gout) .

Solubility and Stability

The 4-methoxy-3-methylstyryl moiety enhances solubility in polar solvents compared to non-polar analogs like BS-DMPX. However, its CCS value (191.5 Ų) indicates moderate membrane permeability, similar to KF17837 (199.7 Ų) .

Biological Activity

(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine is a xanthine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound is recognized for its structural similarities to caffeine and theophylline, both of which are known to exhibit various biological effects.

- Molecular Formula : C20H26N4O4

- Molecular Weight : 370.45 g/mol

- Structural Features : The compound features a xanthine core with diethyl and methoxy-substituted styryl groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. It acts as a competitive antagonist at the A1 and A2A adenosine receptor subtypes, which are implicated in various physiological processes including neurotransmission, cardiovascular function, and immune response.

1. Caffeine-like Effects

Research indicates that this compound exhibits stimulant properties similar to caffeine. It enhances alertness and cognitive function by antagonizing adenosine receptors, thereby increasing the release of neurotransmitters such as dopamine and norepinephrine.

2. Anti-inflammatory Properties

Studies have shown that this compound can reduce inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

3. Cardiovascular Effects

The compound has been observed to have cardioprotective effects, likely due to its ability to improve myocardial oxygen consumption and reduce ischemic damage during cardiac events.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Cognitive Enhancement in Animal Models | Demonstrated improved memory retention and learning capabilities in rodents administered with the compound. |

| Study 2 : Anti-inflammatory Activity | In a murine model of arthritis, treatment with this compound significantly reduced swelling and pain compared to control groups. |

| Study 3 : Cardiovascular Protection | In ischemia-reperfusion injury models, the compound decreased myocardial infarct size and improved cardiac function post-injury. |

In Vitro Studies

In vitro assays have revealed that this compound inhibits cell proliferation in certain cancer cell lines, suggesting potential anti-cancer properties. The mechanism involves modulation of cell cycle progression and induction of apoptosis.

In Vivo Studies

Animal studies support the compound's efficacy in reducing symptoms associated with neurodegenerative diseases by enhancing neuroprotective pathways and reducing oxidative stress.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine, and what are the key intermediates?

- Methodology : Synthesis typically involves alkylation of xanthine derivatives followed by styryl group coupling. For example, 7-methylxanthine (a common intermediate) is alkylated at the N1 and N3 positions using diethylating agents. The styryl moiety is introduced via Heck coupling or Wittig reactions under controlled conditions (e.g., anhydrous solvents, palladium catalysts). Key intermediates include 7-methylxanthine, 3-benzylxanthine derivatives, and styryl-substituted precursors .

- Critical Parameters : Reaction temperature (60–80°C), solvent choice (DMF or DMSO for solubility), and regioselectivity control during alkylation (N1 vs. N3 substitution) .

Q. How does this compound act as an adenosine A2A receptor antagonist, and what experimental models validate this activity?

- Mechanism : The compound competitively binds to the adenosine A2A receptor (A2AR) with high selectivity (Ki = 13 nM for A2A vs. >1 µM for A1/A3 receptors). The (E)-styryl group enhances binding affinity by forming π-π interactions with receptor residues like Phe168 and His264 .

- Validation Models :

- In Vitro : Radioligand displacement assays using [³H]SCH58261 in HEK293 cells expressing human A2AR .

- In Vivo : MPTP-induced Parkinson’s disease (PD) mouse models, where the compound reduces catalepsy and improves locomotor activity (dose: 3–10 mg/kg, oral) .

Q. What are the solubility and stability properties of this compound under experimental conditions?

- Solubility : Poor aqueous solubility (<1 mg/mL in water); requires DMSO (6 mg/mL) or ethanol (limited solubility) for in vitro assays. Stability is maintained at -20°C for >12 months .

- Handling Recommendations : Prepare stock solutions in DMSO, aliquot to avoid freeze-thaw cycles, and use fresh dilutions in buffer for cellular assays .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding interactions of this xanthine derivative with adenosine receptors?

- Methodology : Docking simulations (e.g., AutoDock Vina) using A2AR crystal structures (PDB: 3REY) reveal that the (E)-styryl group occupies a hydrophobic pocket near transmembrane helices 5 and 5. The 7-methyl and 1,3-diethyl groups stabilize the xanthine core in the orthosteric site, while 4-methoxy-3-methylstyryl enhances affinity via van der Waals contacts .

- Validation : Compare docking scores (ΔG) with experimental Ki values. For example, KW-6002 (this compound) shows a ΔG of -9.2 kcal/mol, correlating with its sub-µM potency .

Q. What strategies resolve discrepancies in the compound’s efficacy across different in vivo Parkinson’s disease models?

- Data Contradiction : Variability in neuroprotective effects (e.g., MPTP vs. 6-OHDA models) may arise from differences in dosing regimens, species-specific receptor expression, or pharmacokinetics.

- Resolution :

- Pharmacokinetic Profiling : Measure brain/plasma ratios (e.g., 0.8–1.2 in mice) to optimize dosing .

- Combination Therapy : Co-administer with L-DOPA to assess synergistic effects on dopamine release .

Q. How can regioselectivity challenges in synthesizing 8-styryl xanthines be addressed?

- Challenge : Competing N7 vs. N9 alkylation during styryl group introduction.

- Solutions :

- Use bulky directing groups (e.g., benzyl at N3) to block N9 .

- Optimize coupling conditions (e.g., microwave-assisted synthesis at 100°C for 30 minutes) to favor 8-substitution .

Methodological Optimization

Q. What in vitro assays are most sensitive for quantifying A2AR antagonism?

- Recommended Assays :

- cAMP Inhibition : Measure reduction in forskolin-induced cAMP levels in CHO-K1/A2AR cells (IC50 = 20 nM) .

- BRET-based Binding : Bioluminescence resonance energy transfer (BRET) with NanoLuc-tagged A2AR and fluorescent antagonists .

Q. How can synthetic yields be improved for gram-scale production?

- Process Enhancements :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.